

# 4-Ethylsulfinylphenylboronic acid CAS number and molecular structure

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## Compound of Interest

Compound Name: **4-Ethylsulfinylphenylboronic acid**

Cat. No.: **B1418053**

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An In-Depth Technical Guide to **4-Ethylsulfinylphenylboronic Acid**

## Introduction

In the landscape of modern synthetic chemistry and drug discovery, organoboron compounds, particularly boronic acids, have established themselves as indispensable building blocks.<sup>[1][2]</sup> Their versatility, especially in palladium-catalyzed cross-coupling reactions, has enabled the construction of complex molecular architectures with remarkable efficiency.<sup>[1][3]</sup> This guide focuses on a specialized yet highly valuable reagent: **4-Ethylsulfinylphenylboronic acid**.

The presence of both a boronic acid moiety and an ethylsulfinyl group imparts unique chemical characteristics to this molecule. The boronic acid function serves as a linchpin for carbon-carbon bond formation, most notably in the Suzuki-Miyaura coupling reaction.<sup>[4]</sup> Simultaneously, the ethylsulfinyl group, a chiral sulfoxide, introduces specific steric and electronic properties. Sulfoxide and other sulfur-containing groups are prevalent in a wide array of pharmaceuticals, influencing properties such as solubility, metabolic stability, and target engagement.<sup>[5]</sup> This dual functionality makes **4-Ethylsulfinylphenylboronic acid** a strategic intermediate for medicinal chemists and process development scientists aiming to synthesize novel therapeutic agents and functional materials.

This document provides a comprehensive overview of its chemical identity, molecular structure, synthesis, applications, and handling protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.

# Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The key identifiers and properties of **4-Ethylsulfinylphenylboronic acid** are summarized below.

Property	Value	Source(s)
CAS Number	863248-21-9	[6][7][8]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BO <sub>3</sub> S	[6][7][8]
Molecular Weight	198.05 g/mol	[6][7][8]
IUPAC Name	(4-ethylsulfinylphenyl)boronic acid	[9]
Synonyms	B-[4-(ethylsulfinyl)phenyl]-boronic acid	[8]
Appearance	Typically a white to off-white solid	N/A
Storage	Inert atmosphere, Room Temperature or 2-8°C	[6][8]

## Molecular Structure and Functional Group Analysis

The structure of **4-Ethylsulfinylphenylboronic acid** is defined by a central benzene ring substituted at the 1- and 4-positions.

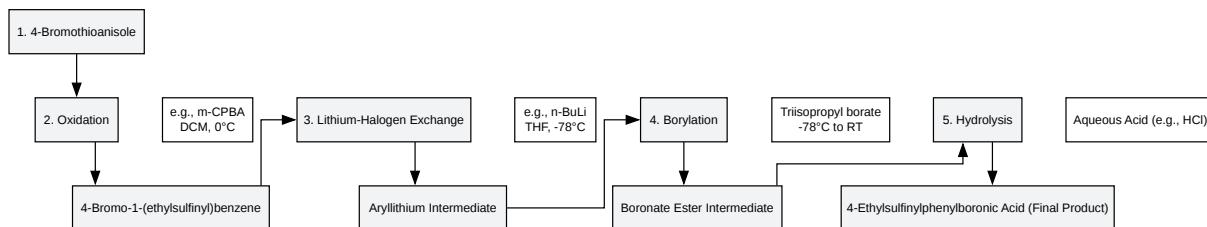
Caption: 2D structure of **4-Ethylsulfinylphenylboronic acid**.

- Boronic Acid Group (-B(OH)<sub>2</sub>): This is the reactive center for Suzuki-Miyaura coupling. The Lewis acidic boron atom is key to the transmetalation step in the catalytic cycle.[4]
- Phenyl Ring: The aromatic core acts as a rigid scaffold, connecting the two functional groups.

- Ethylsulfinyl Group (-S(O)Et): This sulfoxide group is a strong dipole and a hydrogen bond acceptor. Its presence can significantly alter the pharmacokinetic profile of a molecule. The sulfur atom is a stereocenter, meaning the compound can exist as a racemate or as individual enantiomers.

## Synthesis Pathway: A Mechanistic Approach

While multiple synthetic routes are possible, a common and logical approach involves the borylation of a pre-functionalized aryl halide. This method provides high regioselectivity. The causality behind this choice is the well-established nature of lithium-halogen exchange followed by quenching with a boron electrophile.



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Caption: A plausible synthetic workflow for the target compound.

## Detailed Synthetic Protocol (Generalized)

- Oxidation: 4-Bromothioanisole is dissolved in a suitable solvent like dichloromethane (DCM). The solution is cooled to 0°C, and a controlled amount (typically 1.0-1.1 equivalents) of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise. The reaction is monitored by TLC or LC-MS until the starting material is consumed. The product, 4-bromo-1-(ethylsulfinyl)benzene, is then isolated via aqueous workup and purification.

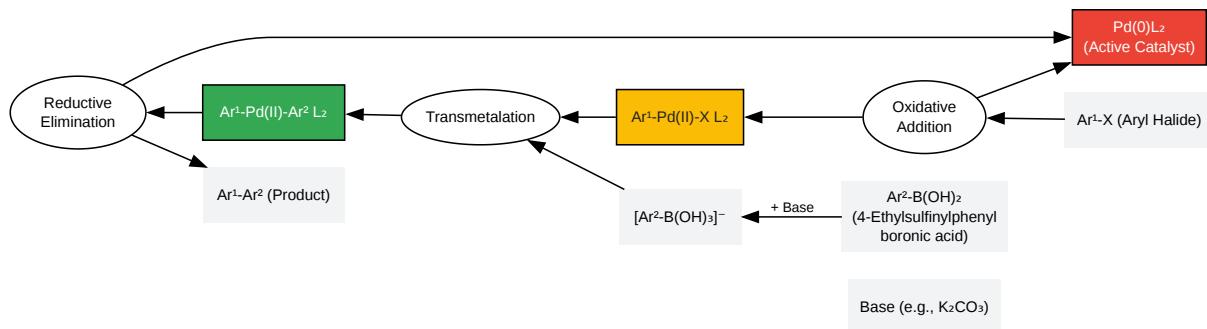
- Lithium-Halogen Exchange & Borylation: This two-step, one-pot procedure must be conducted under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen).[10]
  - The purified 4-bromo-1-(ethylsulfinyl)benzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C.
  - A solution of n-butyllithium (n-BuLi) in hexanes (approx. 1.1 equivalents) is added dropwise, causing the lithium-halogen exchange to form the highly reactive aryllithium intermediate.
  - Triisopropyl borate is then added to the solution at -78°C.[10] This electrophile is "quenched" by the nucleophilic aryllithium, forming a boronate ester intermediate.
  - The reaction is allowed to slowly warm to room temperature.
- Hydrolysis: The reaction mixture is quenched by the careful addition of an aqueous acid (e.g., 1M HCl). This hydrolyzes the boronate ester to the final **4-Ethylsulfinylphenylboronic acid**. The product is then extracted into an organic solvent, dried, and purified, often by recrystallization or column chromatography.

## Application in Suzuki-Miyaura Cross-Coupling

The primary utility of **4-Ethylsulfinylphenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures.[11][12]

## Catalytic Cycle

The reaction is catalyzed by a Palladium(0) species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for activating the boronic acid to facilitate transmetalation.[4]



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

## Field Insights & Protocol

The sulfoxide moiety can pose a challenge by potentially coordinating to and poisoning the palladium catalyst.[13] Therefore, the choice of catalyst and ligands is critical. Electron-rich, bulky phosphine ligands (like SPhos) or robust pre-catalysts (like Pd(dppf)Cl<sub>2</sub>) are often effective for such substrates.[13]

## Generalized Experimental Protocol for Suzuki Coupling

This protocol is a general guideline and must be adapted and optimized for specific substrates.

- **Vessel Preparation:** To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon), add the aryl halide (1.0 mmol, 1.0 equiv), **4-Ethylsulfinylphenylboronic acid** (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub>, 2.0-3.0 mmol).[13]
- **Catalyst Addition:** Add the palladium catalyst. For example:
  - System 1: Pd(dppf)Cl<sub>2</sub> (0.01-0.05 mmol, 1-5 mol%).[13]
  - System 2: A combination of a palladium source like Pd<sub>2</sub>(dba)<sub>3</sub> (0.01 mmol, 1 mol% Pd) and a ligand like SPhos (0.022 mmol, 2.2 mol%).[13]

- Solvent Addition: Add degassed solvent(s). A common choice is a mixture of an organic solvent like 1,2-dimethoxyethane (DME), Toluene, or Dioxane, and water (e.g., 5:1 ratio).[13]
- Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110°C). Monitor the reaction's progress by TLC or LC-MS.
- Workup and Purification:
  - After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
  - Wash the filtrate with water and then brine.
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[13]

## Role in Drug Discovery

The incorporation of the 4-ethylsulfinylphenyl moiety into a drug candidate can be a strategic decision for several reasons:

- Modulation of Physicochemical Properties: The sulfoxide group is polar and can act as a hydrogen bond acceptor, which can improve aqueous solubility and influence cell permeability compared to a non-polar thioether or sulfone.
- Metabolic Stability: The sulfoxide can be a site of metabolism (either reduction to the sulfide or oxidation to the sulfone). Understanding and controlling this can be used to fine-tune the pharmacokinetic profile of a drug.
- Structural Diversity: As a versatile building block, it allows for the rapid generation of analog libraries via Suzuki coupling, enabling extensive Structure-Activity Relationship (SAR) studies.[1] Boronic acids have been central to the discovery of several FDA-approved drugs, highlighting their importance in medicinal chemistry.[2][14]

## Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

- Hazard Identification: **4-Ethylsulfinylphenylboronic acid** is classified as harmful if swallowed (H302) and causes serious eye damage (H318).[8][9] It may also cause skin and respiratory irritation.[15][16]
- Precautionary Measures:
  - P264: Wash hands and exposed skin thoroughly after handling.[8][9]
  - P270: Do not eat, drink or smoke when using this product.[8][9]
  - P280: Wear protective gloves, protective clothing, and eye/face protection.[8][9] Safety glasses are a minimum requirement; chemical goggles are recommended.[17]
  - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[9]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] Immediately seek medical attention.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][17]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9]

## Conclusion

**4-Ethylsulfinylphenylboronic acid** is a sophisticated chemical intermediate that bridges the worlds of organometallic catalysis and medicinal chemistry. Its true value lies in the combination of a synthetically versatile boronic acid handle with a pharmaceutically relevant sulfoxide functional group. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, empowers researchers to leverage this reagent for the efficient construction of novel and complex molecules. Adherence to strict

safety protocols is essential when handling this compound to ensure a safe and productive research environment.

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